2-Benzylidene-1,1-dimethylhydrazine
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Overview
Description
. This compound is characterized by the presence of a hydrazone functional group, which is formed by the reaction of hydrazine with an aldehyde or ketone. It is commonly used in various chemical reactions and has significant applications in scientific research.
Preparation Methods
The synthesis of 1,1-DIMETHYL-2-(PHENYLMETHYLIDENE)HYDRAZINE typically involves the reaction of benzaldehyde with N,N-dimethylhydrazine . The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the hydrazone. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
1,1-DIMETHYL-2-(PHENYLMETHYLIDENE)HYDRAZINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: It can be reduced to form corresponding amines or other reduced derivatives.
Substitution: The hydrazone group can participate in substitution reactions, leading to the formation of various substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1-DIMETHYL-2-(PHENYLMETHYLIDENE)HYDRAZINE has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in different chemical reactions.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1-DIMETHYL-2-(PHENYLMETHYLIDENE)HYDRAZINE involves its interaction with molecular targets through the hydrazone functional group. This interaction can lead to various biochemical and chemical effects, depending on the specific context of its use.
Comparison with Similar Compounds
1,1-DIMETHYL-2-(PHENYLMETHYLIDENE)HYDRAZINE can be compared with other similar compounds such as:
N,N-Dimethylhydrazine: A related compound with similar chemical properties but different applications.
Benzaldehyde Hydrazone: Another hydrazone derivative with distinct reactivity and uses.
1,2-Dimethylhydrazine: A compound with similar structural features but different chemical behavior.
These comparisons highlight the unique properties and applications of 1,1-DIMETHYL-2-(PHENYLMETHYLIDENE)HYDRAZINE, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
N-(benzylideneamino)-N-methylmethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c1-11(2)10-8-9-6-4-3-5-7-9/h3-8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXEGSTUUYSHYCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)N=CC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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